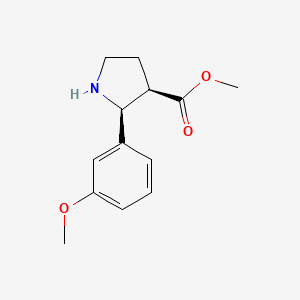
Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate, also known as MMPC, is a chemical compound that has been studied for its potential applications in scientific research. MMPC belongs to a class of compounds called pyrrolidines, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has also been shown to have analgesic effects in animal models of pain. In addition, Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to have antitumor effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, there are also some limitations to using Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for research on Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate. First, more research is needed to elucidate its mechanism of action and pharmacological properties. Second, the potential toxicity and side effects of Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate need to be further investigated. Third, the potential applications of Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate in the treatment of various diseases, such as inflammatory diseases and cancer, need to be explored. Fourth, the synthesis of Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate and its derivatives can be further optimized to improve its yield and purity. Finally, the development of new analytical methods for the detection and quantification of Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can facilitate its use in scientific research.
Synthesis Methods
Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can be synthesized using a multi-step process involving the reaction of 3-methoxybenzaldehyde with L-proline to form an intermediate compound. This intermediate compound is then reacted with methyl chloroformate to yield Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate. The synthesis of Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been optimized to produce high yields and purity.
Scientific Research Applications
Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has also been shown to have analgesic effects in animal models of pain. In addition, Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to have antitumor effects in vitro and in vivo, suggesting its potential as a cancer therapeutic agent.
properties
IUPAC Name |
methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-4-9(8-10)12-11(6-7-14-12)13(15)17-2/h3-5,8,11-12,14H,6-7H2,1-2H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKIBVMPMAKILX-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2[C@@H](CCN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

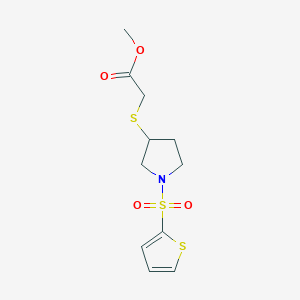
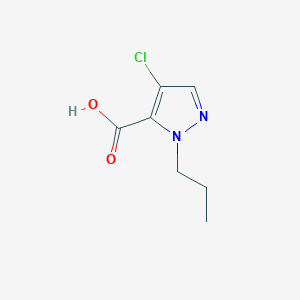
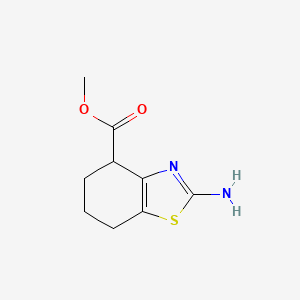
![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)
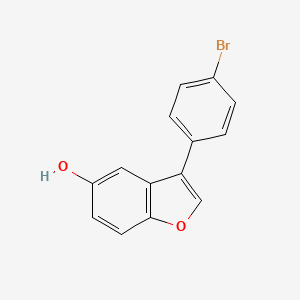
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)


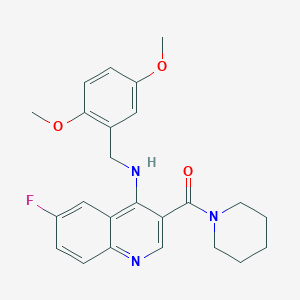
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)
![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)
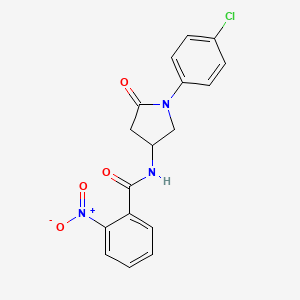
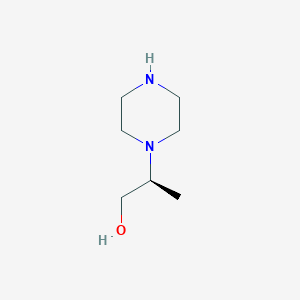
![Ethyl 2-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2764637.png)